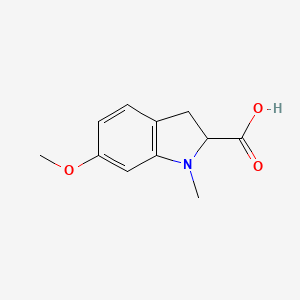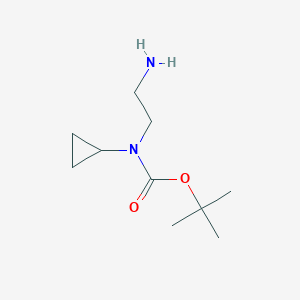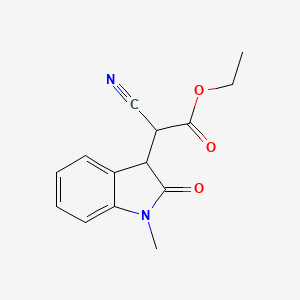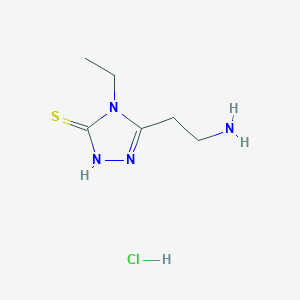
6-Methoxy-1-methylindoline-2-carboxylic acid
説明
Synthesis Analysis
The synthesis of indole derivatives, which includes compounds like MMIC, has been a subject of considerable attention . The Fischer indole synthesis is one method used, involving the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
The molecular structure of MMIC includes an indole carboxylic acid moiety . This structure was identified using 1D- and 2D-NMR and LC-PDA-MS spectral studies .科学的研究の応用
Novel Fluorophores and Labeling Reagents
A study by Hirano et al. (2004) highlighted the development of novel stable fluorophores derived from methoxyindole compounds, exhibiting strong fluorescence across a wide pH range. These compounds, including derivatives of 6-methoxyindoline-2-carboxylic acid, have been utilized as fluorescent labeling reagents, demonstrating their utility in biomedical analysis due to their stability and strong fluorescence in aqueous media. This research outlines the potential of such compounds in fluorescent labeling and detection in various scientific applications (Hirano et al., 2004).
Photolabile Precursors for Neuroactive Amino Acids
Papageorgiou and Corrie (2000) investigated the photocleavage of 1-acyl-7-nitroindolines, revealing that electron-donating substituents like the methoxy group enhance the efficiency of photocleavage. This property makes such compounds valuable as photolabile precursors for the controlled release of carboxylic acids, particularly in the context of neuroactive amino acids. The study indicates the importance of these compounds in developing light-sensitive delivery systems for bioactive molecules (Papageorgiou & Corrie, 2000).
Synthesis of Cannabinoid Ligands
Zhao et al. (2009) described an improved synthesis method for a key intermediate in producing novel cannabinoid ligands, highlighting the versatility of methoxyindoline derivatives in synthesizing complex organic molecules. This research provides insights into the synthetic approaches for accessing a variety of bioactive compounds, emphasizing the role of such intermediates in medicinal chemistry (Zhao et al., 2009).
Enantiopure Compounds Synthesis
Forró et al. (2016) developed an efficient dynamic kinetic resolution method for synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound related to 6-methoxy-1-methylindoline-2-carboxylic acid. These compounds are valuable in synthesizing modulators of nuclear receptors, demonstrating the importance of such derivatives in producing enantiomerically pure substances for pharmaceutical applications (Forró et al., 2016).
Advanced Organic Syntheses and Drug Discovery
Research by Wang et al. (2016) on synthesizing novel indole-benzimidazole derivatives from indole carboxylic acids, including methoxyindole derivatives, illustrates the compounds' significance in creating new molecular frameworks with potential therapeutic applications. These syntheses contribute to the exploration of novel chemical entities in drug discovery and development (Wang et al., 2016).
特性
IUPAC Name |
6-methoxy-1-methyl-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-4,6,10H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAWNVQXVWYVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methylindoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)



![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)


